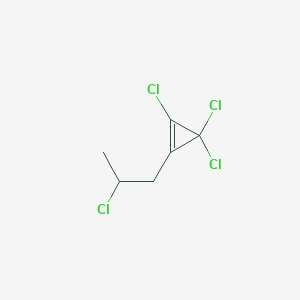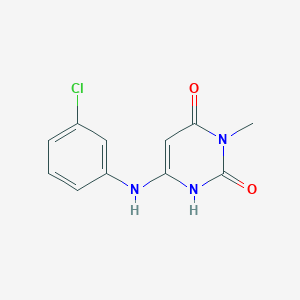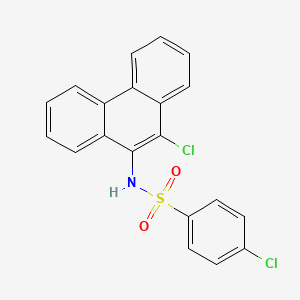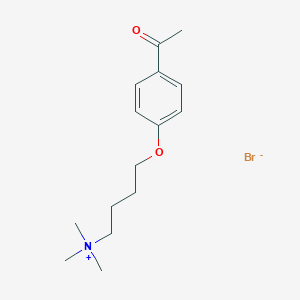
1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene is a chlorinated cyclopropene compound with the molecular formula C6H6Cl4. This compound is characterized by its three-membered cyclopropene ring and multiple chlorine substituents, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene typically involves the cyclopropanation of suitable precursors under controlled conditions. One common method involves the reaction of trichloropropene with a chlorinated alkene in the presence of a strong base, such as sodium hydride, to facilitate the formation of the cyclopropene ring. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity, making the process economically viable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups.
Addition Reactions: The double bond in the cyclopropene ring can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrochloric acid) under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Addition: Formation of dihalogenated or halohydrin products.
Oxidation: Formation of epoxides or chlorohydrins.
Reduction: Formation of partially dechlorinated cyclopropenes.
Aplicaciones Científicas De Investigación
1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclopropene derivatives and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene involves its interaction with molecular targets through its reactive cyclopropene ring and chlorine substituents. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include alkylation of DNA or proteins, resulting in changes to cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene
- 1,3,3-Trichloro-2-(2-bromopropyl)cycloprop-1-ene
- 1,3,3-Trichloro-2-(2-fluoropropyl)cycloprop-1-ene
Uniqueness
1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene is unique due to its specific arrangement of chlorine atoms and the presence of the cyclopropene ring. This structure imparts distinct reactivity and chemical properties, making it valuable for specific synthetic applications and research studies.
Propiedades
Número CAS |
113426-59-8 |
|---|---|
Fórmula molecular |
C6H6Cl4 |
Peso molecular |
219.9 g/mol |
Nombre IUPAC |
1,3,3-trichloro-2-(2-chloropropyl)cyclopropene |
InChI |
InChI=1S/C6H6Cl4/c1-3(7)2-4-5(8)6(4,9)10/h3H,2H2,1H3 |
Clave InChI |
ABNGBMNORDDTAP-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C(C1(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B14299616.png)




![(3E)-3-[(3-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299649.png)

methanone](/img/structure/B14299663.png)

![1,1'-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene)](/img/structure/B14299683.png)


![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)

